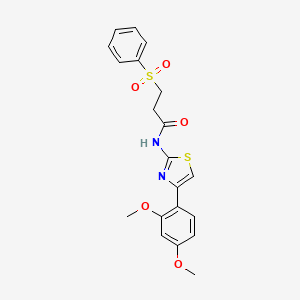

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

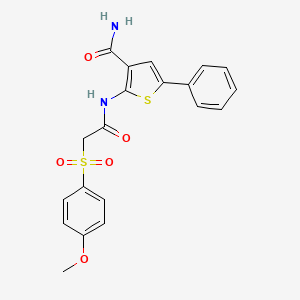

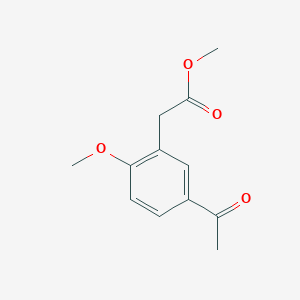

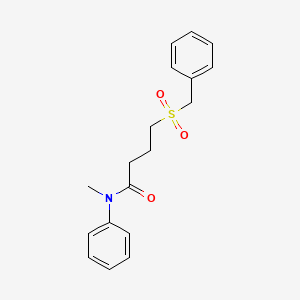

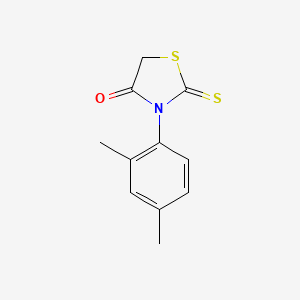

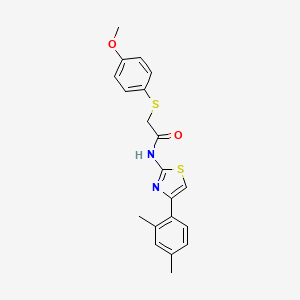

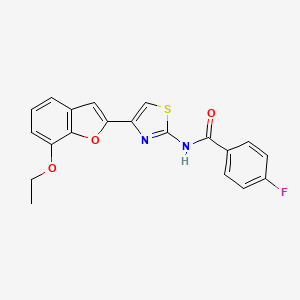

The compound N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a chemical entity that appears to be related to a class of compounds with diverse biological activities. The structure suggests the presence of a thiazole ring, a dimethoxyphenyl group, and a phenylsulfonylpropanamide moiety. These structural features are often seen in molecules with potential pharmacological properties, such as enzyme inhibition or receptor modulation.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of benzenesulfonamides with a phenylthiazol moiety has been reported, where the compounds showed inhibitory activity against kynurenine 3-hydroxylase . Another study presented a novel synthesis route for benzo[d]-1,2-thiazole-1,1-dioxides via directed lithiation of dimethyl-N-(phenylsulfonyl)-propanamides, which could be related to the synthesis of the compound . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a sulfonamide with a thiazole ring has been determined, providing insights into the geometry around the sulfonamide nitrogen and the orientation of the thiazole group . This information could be relevant when analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activity. For instance, the interaction of benzenesulfonamides with kynurenine 3-hydroxylase has been studied, revealing high-affinity inhibition . Additionally, the herbicidal activity of compounds containing thiadiazole rings has been investigated, which may involve specific chemical interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been reported. For example, the poor water solubility of a sulfonamide analog was noted, which is an important consideration for the pharmacological development of such compounds . The herbicidal activity of a thiadiazolo[2,3-a]pyrimidinyl propanamide derivative was also reported, which could be related to the physical and chemical properties of the compound .

Scientific Research Applications

Herbicidal Activity

- A study synthesized a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, and found it effective in herbicidal activity (Liu et al., 2008).

- Another research focused on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, which displayed moderate to good selective herbicidal activity (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Cytotoxic Activities

- Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives showed significant antimicrobial activity, with some compounds displaying antibacterial and anticandidal effects, as well as cytotoxic activity against various human leukemia and fibroblast cells (Sam Dawbaa et al., 2021).

Anti-inflammatory and Psychotropic Activities

- A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated significant anti-inflammatory and psychotropic activities in vivo, along with cytotoxic effects concerning tumor cell lines (A. Zablotskaya et al., 2013).

Enzymatic Inhibition

- Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, showing significant activity as VEGFR-2 inhibitors (M. Ghorab et al., 2016).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-26-14-8-9-16(18(12-14)27-2)17-13-28-20(21-17)22-19(23)10-11-29(24,25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZICVJVZQBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)